molecular formula C10H8Cl2O2 B6248363 2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one CAS No. 1713-16-2

2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one

Cat. No. B6248363
CAS RN: 1713-16-2
M. Wt: 231.07 g/mol
InChI Key: AODZFAGHJHMZSC-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one, also known as 2-chloro-1-phenylethyl chloroacetate, is a chlorinated organic compound used in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 78 °C. It is a versatile compound that has been used in a variety of scientific experiments.

Scientific Research Applications

2-Chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one has been used in a variety of scientific experiments. It has been used in the synthesis of new compounds, including heterocyclic compounds and polymers. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics. Additionally, it has been used in the synthesis of dyes, in the preparation of catalysts, and in the synthesis of polymers.

Mechanism of Action

2-Chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one is a highly reactive compound and can react with a variety of substrates. Its reactivity is due to the presence of a reactive chloroacetyl group, which can form covalent bonds with other molecules. Additionally, the presence of the phenyl group increases the reactivity of the compound, allowing it to react with a variety of substrates.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory properties, and is also believed to have antioxidant and neuroprotective effects. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

2-Chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one is a highly reactive compound and is therefore useful for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is also stable under normal laboratory conditions. However, it is important to note that it is a highly reactive compound and can be hazardous if not handled properly.

Future Directions

The potential applications of 2-Chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one are numerous. Future research could focus on exploring its potential therapeutic applications, as well as its potential use in the synthesis of new compounds. Additionally, further research could be conducted to explore its potential use in the synthesis of polymers and in the preparation of catalysts. Furthermore, research could be conducted to explore its potential use in the synthesis of dyes and pharmaceuticals. Finally, additional research could be conducted to explore the potential biochemical and physiological effects of the compound.

Synthesis Methods

2-Chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one can be synthesized by the reaction of 2-chloroacetyl chloride and 1-phenylethanol in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature and yields a yield of 85-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one involves the reaction of 2-chloroacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst to form 2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one.", "Starting Materials": [ "2-chloroacetophenone", "chloroacetyl chloride", "Lewis acid catalyst" ], "Reaction": [ "Add 2-chloroacetophenone to a reaction flask", "Add chloroacetyl chloride to the reaction flask", "Add a Lewis acid catalyst to the reaction flask", "Heat the reaction mixture to reflux", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

1713-16-2

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

2-chloro-1-[3-(2-chloroacetyl)phenyl]ethanone

InChI

InChI=1S/C10H8Cl2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H,5-6H2

InChI Key

AODZFAGHJHMZSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCl)C(=O)CCl

Purity

95

Origin of Product

United States

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